molecular formula C6H7ClN2O3S B13205473 (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride

Cat. No.: B13205473
M. Wt: 222.65 g/mol
InChI Key: RVFTZTAOHWQFFL-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 3-position and a methanesulfonyl chloride moiety at the 5-position. The oxadiazole ring is a nitrogen-oxygen heterocycle known for its electron-deficient nature, which enhances the reactivity of adjacent functional groups, such as sulfonyl chlorides. This compound is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals, leveraging the sulfonyl chloride group for nucleophilic substitution reactions to form sulfonamides or sulfonate esters.

Properties

Molecular Formula

C6H7ClN2O3S

Molecular Weight

222.65 g/mol

IUPAC Name

(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-6(9-12-5)4-1-2-4/h4H,1-3H2

InChI Key

RVFTZTAOHWQFFL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)CS(=O)(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Table 1: Key Substitution Reactions

NucleophileReagents/ConditionsProduct FormedExample Application
AminesTriethylamine, DCM, 0–25°CSulfonamidesDrug intermediates (e.g., nicotinic acetylcholine receptor modulators)
AlcoholsPyridine, THF, refluxSulfonate estersProdrug synthesis
ThiolsInert atmosphere, DMF, 50°CSulfonate thioestersBioconjugation reagents

Notable Characteristics :

  • Reactions with amines proceed efficiently at room temperature, requiring stoichiometric bases to neutralize HCl byproducts .

  • Steric hindrance from the cyclopropyl-oxadiazole moiety slightly reduces reactivity compared to simpler sulfonyl chlorides.

Reaction Mechanisms and Kinetics

The substitution follows an SN2 mechanism , where the nucleophile attacks the electrophilic sulfur-bound carbon, displacing the chloride ion.

Key Observations :

  • Kinetic Studies : Second-order kinetics observed, with rate constants dependent on solvent polarity (e.g., faster in acetonitrile vs. dichloromethane).

  • Steric Effects : The cyclopropyl group minimally impacts transition-state geometry due to its rigid, planar structure.

  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.

Bioconjugation

The sulfonyl chloride reacts with thiol-containing biomolecules (e.g., cysteine residues) to form stable thioether linkages, enabling antibody-drug conjugate (ADC) development.

Table 2: Select Pharmaceutical Derivatives

Derivative TypeTarget ApplicationBiological Activity
SulfonamideEnzyme inhibition (CYP450)Metabolic pathway modulation
Sulfonate esterProdrug activationControlled drug release

Optimized Reaction Conditions

Table 3: Condition Optimization Guidelines

ParameterOptimal RangeImpact on Yield/Purity
SolventDichloromethane or acetonitrileMaximizes solubility and rate
Temperature0–25°C (amine reactions)Minimizes side reactions
AtmosphereNitrogen/ArgonPrevents hydrolysis

Critical Notes :

  • Moisture Sensitivity : Hydrolysis to sulfonic acid occurs rapidly in aqueous environments, necessitating anhydrous conditions.

  • Storage : Stable at −20°C under inert gas for >6 months.

This compound’s versatility in nucleophilic substitution underpins its utility across medicinal chemistry and industrial processes. Continued research focuses on expanding its reactivity profile, particularly in catalytic asymmetric synthesis.

Scientific Research Applications

Scientific Research Applications

(3-Cyclopropyl-1,2,4-oxazol-5-yl)methanesulfonyl chloride is a versatile building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can modify biomolecules, like proteins and peptides, through sulfonylation reactions, which can alter their properties and functions. It is also employed in the production of specialty chemicals and materials with specific properties.

The biological activity of (3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride is mainly due to its interaction with various molecular targets.

Enzyme Inhibition The sulfonyl chloride moiety can inhibit enzymes by forming covalent bonds with active site residues. This mechanism is relevant in the context of cytochrome P450 enzymes, which are crucial for drug metabolism.

Receptor Modulation Preliminary studies suggest that this compound may act as a modulator of GABA_A receptors, impacting neurotransmission in the central nervous system.

Antimicrobial Activity

Research suggests that derivatives of this compound possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In cellular assays, it demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Comparative Studies

A comparative analysis with structurally similar compounds reveals that (3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride exhibits unique biological profiles:

Compound NameBiological ActivityMechanism
(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chlorideModerate antimicrobial activityEnzyme inhibition
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chlorideHigh anticancer activityReceptor modulation
(3-Cyclopropyl-1,2-thiazol-5-yl)methanesulfonyl chlorideLow cytotoxicityUnknown

This table highlights the distinct biological activities associated with different positional isomers of methanesulfonyl chloride derivatives.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study, (3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride was tested against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of 15 µM for S. aureus and 25 µM for E. coli, demonstrating potent antimicrobial activity that warrants further investigation into its mechanism and potential clinical applications.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. For instance, oxadiazole derivatives have been shown to act as functionally selective partial agonists with antagonist properties in muscarinic receptor assays . This suggests that the compound may exert its effects by modulating receptor activity and influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

  • Ethyl’s electron-donating nature may slightly decrease the electrophilicity of the sulfonyl chloride compared to the cyclopropyl analog .
  • Methanesulfonyl Chloride (CH₃SO₂Cl) : The absence of the oxadiazole ring in methanesulfonyl chloride results in higher volatility and reactivity. The oxadiazole ring in the target compound likely stabilizes the sulfonyl chloride via conjugation, reducing its decomposition rate under ambient conditions .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Reactivity Notes
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride ~235.65 Oxadiazole, sulfonyl chloride High electrophilicity due to electron-withdrawing oxadiazole and cyclopropyl groups
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride 141.17 Oxadiazole, amine Lower reactivity due to amine’s nucleophilic nature
Methanesulfonyl chloride 114.55 Sulfonyl chloride Extremely reactive, prone to hydrolysis

Biological Activity

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a cyclopropyl group and an oxadiazole ring, has been studied for its reactivity and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride
  • CAS Number : 1592470-03-5
  • Molecular Formula : C7H8ClN2O2S
  • Molecular Weight : 222.65 g/mol

The biological activity of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride primarily stems from its role as a sulfonylating agent. Sulfonyl chlorides are known to react with nucleophiles, leading to the formation of sulfonamide derivatives. This reactivity can modify biomolecules such as proteins and peptides, potentially altering their functions and properties.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit various pathogens effectively:

CompoundActivityMIC (µg/mL)
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chlorideAntifungal12.5
Standard Drug (e.g., Ketoconazole)Antifungal10.0

These findings suggest that the presence of the cyclopropyl group and the oxadiazole moiety enhances the compound's activity against fungal strains compared to standard treatments .

Case Studies

  • Fungal Inhibition : In a study examining various oxadiazole derivatives, (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents like ketoconazole. The compound exhibited effective inhibition against Fusarium oxysporum, a common plant pathogen .
  • Antibacterial Properties : Another investigation into the antibacterial potential of oxadiazole derivatives revealed that compounds similar to (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride showed promising results against both Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that modifications in the substituents significantly impacted antibacterial efficacy .

Structure–Activity Relationship (SAR)

The biological activity of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride is influenced by its structural features:

  • Cyclopropyl Group : The unique steric and electronic properties of the cyclopropyl group contribute to enhanced reactivity and selectivity towards biological targets.
  • Oxadiazole Ring : The oxadiazole moiety is known for its role in various biological activities including antimicrobial effects. Its ability to stabilize certain interactions within biological systems is crucial for its function .

Q & A

Q. What are the optimal synthetic routes for (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by oxadiazole ring closure and sulfonyl chloride introduction. Key steps include:
  • Cyclopropanation : Use transition-metal catalysts (e.g., Cu(I)) for stereoselective cyclopropane formation.
  • Oxadiazole Formation : React cyclopropyl amidoxime with trichloroacetimidate under microwave-assisted conditions (120°C, 30 min) to enhance regioselectivity .
  • Sulfonylation : Treat the intermediate with chlorosulfonic acid in dichloromethane at 0°C, followed by slow warming to room temperature (RT) to avoid decomposition.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (diethyl ether) to achieve >95% purity. Monitor by TLC and HPLC .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Cyclopropyl protons appear as a multiplet (δ 1.0–1.5 ppm). The oxadiazole C-H (δ 8.2–8.5 ppm) and sulfonyl chloride (δ 3.8–4.2 ppm) groups are distinct .
  • ¹³C NMR : The oxadiazole carbons resonate at δ 165–170 ppm, while the sulfonyl carbon is δ 55–60 ppm .
  • IR : Strong absorption at 1360–1380 cm⁻¹ (S=O asymmetric stretch) and 1170–1190 cm⁻¹ (S=O symmetric stretch).
  • MS : ESI-MS typically shows [M+H]⁺ at m/z 263.1 (calculated) with fragmentation peaks at m/z 145 (cyclopropyl-oxadiazole) and m/z 118 (sulfonyl chloride) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

  • Methodological Answer : The sulfonyl chloride acts as an electrophilic center due to the electron-withdrawing oxadiazole ring. Mechanistic studies using kinetic isotope effects (KIE) and DFT calculations reveal:
  • Activation Energy : The cyclopropyl group lowers the activation barrier by 8–10 kcal/mol compared to non-cyclopropyl analogs, enhancing nucleophilic attack at the sulfur atom.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, increasing reaction rates by 2–3× vs. non-polar solvents.
  • Leaving Group Ability : Chloride displacement is favored in the presence of tertiary amines (e.g., Et₃N), as confirmed by Hammett studies (ρ = +1.2) .

Q. How does the cyclopropyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Thermal Stability : DSC shows decomposition onset at 180°C (cyclopropyl ring opening). Accelerated aging studies (40–60°C) indicate <5% degradation over 30 days when stored anhydrous .
  • pH Stability :
pHHalf-Life (25°C)Major Degradation Product
22 hoursSulfonic acid derivative
714 daysNone detected
106 hoursDisulfoxide
  • Analytical Methods : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to quantify degradation. Pair with LC-MS to identify byproducts .

Q. What strategies resolve contradictory data in cyclopropane-oxadiazole ring strain calculations vs. experimental observations?

  • Methodological Answer : Discrepancies arise from computational models underestimating steric effects. Resolve via:
  • X-ray Crystallography : Confirm bond angles (cyclopropane C-C-C: 58–60°) and torsional strain via single-crystal analysis.
  • DFT Corrections : Apply dispersion-corrected functionals (e.g., B3LYP-D3) to account for non-covalent interactions between the cyclopropyl and oxadiazole moieties.
  • Experimental Validation : Compare calculated vs. observed strain energy (≈15 kcal/mol) using calorimetry .

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